Product packaging for Cyclo(gly-dsip)(Cat. No.:CAS No. 85758-83-4)

Cyclo(gly-dsip)

Cat. No.: B1494915
CAS No.: 85758-83-4
M. Wt: 887.8 g/mol
InChI Key: IMJJGZJYONIGJK-LIHMJOFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(gly-dsip) is a conformationally constrained, cyclic analog of the endogenous nonapeptide Delta-Sleep-Inducing Peptide (DSIP) . This cyclic dipeptide (2,5-diketopiperazine) is designed to mimic the biological activity of DSIP while offering enhanced metabolic stability and rigidity compared to its linear counterpart, making it a valuable tool for probing the mechanism of action of DSIP and its physiological roles . The cyclic structure promotes resistance to enzymatic degradation and can improve binding affinity for specific targets, which is a recognized advantage of cyclic dipeptide scaffolds in pharmacological research . Research into DSIP and its analogs indicates a wide range of potential research applications. DSIP is primarily investigated for its sleep-modulating functions, particularly in promoting delta-wave sleep . Beyond sleep research, studies suggest DSIP possesses significant neuroprotective, stress-protective, and adaptogenic properties . It has been shown to attenuate stress responses, including the inhibition of pituitary adrenocorticotropic hormone (ACTH) secretion, and has demonstrated neuroprotective effects in models of cerebral ischemia and stroke, contributing to improved motor function recovery . Furthermore, research in animal models has indicated that DSIP-containing preparations can influence biomarkers of aging and reduce spontaneous tumor incidence . The specific spatial structure of Cyclo(gly-dsip), which has been determined through computer modeling involving NMR data, may be associated with its functional properties and provides a defined scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes only, such as in vitro binding assays, functional studies in animal models of sleep, stress, and neurodegeneration, and for investigating the fundamental biology of regulatory peptides. Cyclo(gly-dsip) is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H49N11O15 B1494915 Cyclo(gly-dsip) CAS No. 85758-83-4

Properties

CAS No.

85758-83-4

Molecular Formula

C37H49N11O15

Molecular Weight

887.8 g/mol

IUPAC Name

3-[(2S,8S,11S,20S,23S,26S)-20-(carboxymethyl)-26-(hydroxymethyl)-8-(1H-indol-3-ylmethyl)-11,23-dimethyl-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]propanoic acid

InChI

InChI=1S/C37H49N11O15/c1-17-32(58)40-12-26(50)39-13-27(51)47-24(10-31(56)57)37(63)44-18(2)33(59)48-25(16-49)35(61)42-14-28(52)45-22(7-8-30(54)55)34(60)41-15-29(53)46-23(36(62)43-17)9-19-11-38-21-6-4-3-5-20(19)21/h3-6,11,17-18,22-25,38,49H,7-10,12-16H2,1-2H3,(H,39,50)(H,40,58)(H,41,60)(H,42,61)(H,43,62)(H,44,63)(H,45,52)(H,46,53)(H,47,51)(H,48,59)(H,54,55)(H,56,57)/t17-,18-,22-,23-,24-,25-/m0/s1

InChI Key

IMJJGZJYONIGJK-LIHMJOFSSA-N

SMILES

CC1C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CCC(=O)O)CO)C)CC(=O)O

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CCC(=O)O)CO)C)CC(=O)O

Canonical SMILES

CC1C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CCC(=O)O)CO)C)CC(=O)O

Synonyms

cyclo(Gly-DSIP)
cyclo-Gly-delta-sleep-inducing peptide
delta-sleep-inducing peptide, cyclo-Gly-
delta-sleep-inducing peptide, cyclo-glycine-
delta-sleep-inducing-peptide, N-glycyl-, cyclic

Origin of Product

United States

Chemical Synthesis and Derivatization of Cyclo Gly Dsip

Synthetic Methodologies for Cyclic Peptides

The generation of cyclic peptides like Cyclo(gly-dsip) relies on established macrocyclization techniques. These methods are designed to favor intramolecular ring formation over intermolecular polymerization, which is a significant challenge in peptide synthesis. uni-kiel.de The choice of strategy is often dictated by the peptide's sequence, size, and desired point of cyclization.

Solution-phase macrocyclization is a predominant strategy for synthesizing cyclic peptides. mdpi.com This approach typically begins with the assembly of the linear peptide precursor on a solid support, a technique known as Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.gov Following the synthesis, the linear peptide is cleaved from the resin, often with its side-chain protecting groups still intact, and dissolved in an appropriate organic solvent. nih.gov

The key to successful solution-phase cyclization is performing the reaction under high-dilution conditions. This kinetically favors the desired intramolecular reaction (cyclization) over intermolecular reactions that lead to the formation of dimers, trimers, and other oligomeric by-products. uni-kiel.de The cyclization itself, forming a lactam (amide) bond, is facilitated by various coupling reagents that activate the C-terminal carboxylic acid. qyaobio.com The selection of the coupling agent, solvent, and temperature is critical for maximizing the yield of the cyclic monomer and minimizing side reactions such as racemization. conceptlifesciences.comnih.gov

Several classes of coupling reagents have been developed and are commonly employed for this purpose.

Table 1: Common Coupling Reagents for Peptide Macrocyclization

Reagent Class Examples Notes
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) Highly efficient but can generate carcinogenic by-products. nih.govnih.gov
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Very common, known for fast reaction times and high yields. Often used with a base like DIPEA. mdpi.comnih.gov
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) Classic coupling agents, often used with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization.

| Hypervalent Iodine | FPID (Fluoro-N-phenyl-N'-(di-m-tolylstannyl)benzamidine) | A newer class of reagents that can be used for direct coupling without protecting groups in some cases. beilstein-journals.org |

A powerful tool for segment condensation is Native Chemical Ligation (NCL). NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.govresearchgate.net This reaction chemoselectively forms a native peptide bond at the ligation site. nih.gov By designing a linear precursor with an N-terminal cysteine and a C-terminal thioester, NCL can also be used as a method for intramolecular cyclization. acs.orgnih.gov This strategy has been successfully applied to the synthesis of cyclic peptides ranging from 5 to 28 amino acid residues, often with high yields and no oligomer formation even at higher concentrations. nih.gov

Solution-Phase Approaches for Macrocyclization

Specific Synthesis of Cyclo(gly-dsip)

The synthesis of Cyclo(gly-dsip) was first described as a method to probe the structural requirements for the biological activity of DSIP. sci.am The strategy involves creating a cyclic analog where the N- and C-termini of the original nine-amino-acid DSIP are bridged by a glycine (B1666218) residue. sci.am

The linear precursor for Cyclo(gly-dsip) is a decapeptide with the sequence Gly-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. sci.am The synthesis of this linear chain is typically accomplished using modern SPPS techniques, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.combeilstein-journals.org

The process begins with the attachment of the first amino acid (Glutamic acid) to a solid-phase resin. The peptide chain is then elongated in a stepwise manner by sequentially adding the protected amino acids according to the desired sequence. beilstein-journals.org Crucially, the side chains of reactive amino acids must be protected to prevent unwanted side reactions during synthesis. For the Cyclo(gly-dsip) precursor, this involves protecting the carboxylic acid groups of Aspartic acid (Asp) and Glutamic acid (Glu) and the hydroxyl group of Serine (Ser). nih.gov The indole (B1671886) ring of Tryptophan (Trp) may also be protected. researchgate.net The presence of a glycine residue at the N-terminus is advantageous as its flexibility can facilitate the subsequent cyclization step. nih.gov Upon completion of the chain assembly, the protected linear peptide is cleaved from the resin support. nih.gov

The critical step in the synthesis is the head-to-tail macrocyclization of the linear decapeptide precursor, Gly-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. This intramolecular condensation forms a new amide bond between the N-terminal glycine and the C-terminal glutamic acid.

To achieve this, the fully protected linear peptide is dissolved in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at a very low concentration (typically 0.1 to 1 mM) to minimize intermolecular side reactions. nih.govnih.gov A coupling reagent, such as those listed in Table 1, is then added along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to initiate the cyclization. mdpi.comnih.gov

Optimization of the reaction is key to achieving a good yield. This involves a systematic study of various parameters:

Coupling Reagent: Different reagents can have a significant impact on reaction rate and the extent of side reactions like epimerization. nih.gov

Solvent: The choice of solvent can influence the conformation of the linear peptide, potentially pre-organizing it into a shape conducive to cyclization. uni-kiel.de

Concentration: High dilution is paramount to suppress the formation of cyclic dimers and higher-order oligomers. uni-kiel.de

Temperature: Reactions are often run at room temperature, but adjustments may be needed to balance the reaction rate against potential side reactions. nih.govmdpi.com

For instance, in the synthesis of a different cyclooctapeptide, various coupling reagents were trialed, with a combination of PyBOP and NaCl ultimately providing the desired product. nih.gov After the cyclization is complete, the protecting groups are removed from the amino acid side chains using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). biotage.com

Precursor Linear Peptide Design and Formation

Advanced Purification and Isolation Techniques

The crude product obtained after cyclization and deprotection is a complex mixture containing the desired cyclic peptide, unreacted linear precursor, oligomeric by-products, and reagents. polypeptide.com Therefore, a multi-step purification process is essential to isolate Cyclo(gly-dsip) to a high degree of purity (≥95%). conceptlifesciences.com

The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). polypeptide.com In this method, the crude mixture is passed through a column packed with a nonpolar stationary phase (commonly silica (B1680970) modified with C8 or C18 alkyl chains). polypeptide.com A gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as TFA, is used to elute the components. biotage.compolypeptide.com Peptides are separated based on their hydrophobicity, with more hydrophobic molecules being retained longer on the column.

For larger scale purifications, reversed-phase flash chromatography can be employed as a faster, high-capacity alternative to preparative HPLC for initial cleanup. biotage.com The pH of the mobile phase can also be adjusted to improve the separation of peptides with similar properties. biotage.com

Throughout the purification process, fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target compound. researchgate.net Once the pure fractions are pooled, the final step is isolation. The most common method for this is lyophilization (freeze-drying), which removes the aqueous-organic solvent system to yield the final product as a dry, stable powder. polypeptide.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Cyclo(gly-dsip) -
Delta-Sleep Inducing Peptide DSIP
Glycine Gly
Tryptophan Trp
Alanine Ala
Aspartic acid Asp
Serine Ser
Glutamic acid Glu
Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate BOP
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
N,N'-Dicyclohexylcarbodiimide DCC
N,N'-Diisopropylcarbodiimide DIC
Hydroxybenzotriazole HOBt
Fluoro-N-phenyl-N'-(di-m-tolylstannyl)benzamidine FPID
Cysteine Cys
9-fluorenylmethyloxycarbonyl Fmoc
Dimethylformamide DMF
Dichloromethane DCM
N,N-Diisopropylethylamine DIPEA
Trifluoroacetic acid TFA

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a widely used technique for the purification of peptides and other charged biomolecules. scispace.com The method separates molecules based on their net surface charge through electrostatic interactions with an oppositely charged stationary phase. scispace.comresearchgate.net The stationary phase, or resin, consists of a matrix functionalized with either positively charged groups (anion-exchanger) or negatively charged groups (cation-exchanger). ymc.eu

In the context of purifying a peptide like Cyclo(gly-dsip), the process generally involves several key stages:

Equilibration : The IEX column is prepared by washing it with a starting buffer of a specific pH and low ionic strength. This ensures the column's charged groups are available to bind the target peptide. scispace.com

Sample Loading and Adsorption : The crude peptide solution is loaded onto the column. Peptide molecules with the appropriate net charge displace the counter-ions on the resin and bind to it, while uncharged or similarly charged impurities pass through the column and are washed away. polypeptide.comscispace.com

Elution : The bound peptide is recovered by changing the mobile phase conditions. This is typically achieved by applying a salt gradient of increasing concentration or by changing the pH of the buffer. The salt ions compete with the peptide for binding sites on the resin, causing the peptide to be released and eluted from the column. researchgate.net A combination of isocratic and gradient elution can also be employed to effectively separate the target peptide from critical impurities. polypeptide.com

IEX is particularly effective as an initial capture step, as it has a high capacity and can significantly increase the purity of the peptide from a crude mixture. polypeptide.comresearchgate.net For instance, a capture step using IEX can increase peptide purity from approximately 74% to 96%. polypeptide.com The choice between an anion- or cation-exchanger depends on the isoelectric point (pI) of the peptide and the pH of the buffer system used. For cation-exchange chromatography, the pH of the buffer should be below the peptide's pI to ensure it has a net positive charge for binding to a negatively charged resin like those with carboxymethyl (CM) or sulfopropyl (SP) functional groups. pearson.comnih.govnih.gov Conversely, for anion-exchange chromatography, a buffer pH above the pI is used for binding to positively charged resins like those with diethylaminoethyl (DEAE) or quaternary aminoethyl (QAE) groups. nih.gov

Table 1: General Parameters for Ion-Exchange Chromatography of Peptides

ParameterDescriptionCommon Examples/Conditions
Stationary Phase (Resin) The solid support within the column containing charged functional groups. nih.govCation-Exchangers: SP-Sepharose, CM-CelluloseAnion-Exchangers: DEAE-Cellulose, Q-Sepharose
Mobile Phase (Buffer) A solution that carries the sample through the column. Its pH and ionic strength are critical for separation.Starting/Binding Buffer: Low ionic strength (e.g., 0-50 mM NaCl). researchgate.netElution Buffer: High ionic strength (e.g., up to 1 M NaCl or Ammonium Acetate). polypeptide.comresearchgate.net
Elution Method The process of releasing the bound peptide from the resin.Gradient Elution: Linearly increasing the salt concentration of the mobile phase. researchgate.netStep Elution: Applying buffers with incrementally higher salt concentrations. researchgate.net
Detection Method used to monitor the peptide as it elutes from the column.UV Absorbance at 280 nm (due to aromatic residues like Tryptophan) or 214 nm (for the peptide bond). researchgate.net

Reversed-Phase High-Performance Liquid Chromatography

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent method for the final purification and analysis of synthetic peptides, valued for its high resolution and efficiency. mdpi.comthermofisher.com This technique separates molecules based on their hydrophobicity. nih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. advancechemjournal.com

The standard setup for purifying a cyclic peptide like Cyclo(gly-dsip) involves a stationary phase made of silica particles chemically bonded with alkyl chains, most commonly C18 (octadecyl) or C8 (octyl) chains. hplc.eu The separation process works as follows:

Adsorption : The crude or partially purified peptide mixture is injected into the column in a mobile phase with a high concentration of a polar solvent, such as water. The hydrophobic regions of the peptides adsorb to the non-polar stationary phase. thermofisher.com

Elution : A gradient is applied where the concentration of a less polar organic solvent (the organic modifier), typically acetonitrile, is gradually increased in the mobile phase. hplc.eu As the mobile phase becomes more non-polar, it competes more effectively for the hydrophobic stationary phase, causing the peptides to desorb and elute from the column. thermofisher.com More hydrophobic peptides are retained longer and elute at higher concentrations of the organic modifier.

To improve peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%). unibo.itbrieflands.com TFA pairs with charged groups on the peptide, neutralizing them and reducing undesirable ionic interactions with the silica matrix, which can otherwise cause peak tailing. hplc.euunibo.it

RP-HPLC is highly effective as a "polishing" step after initial purification by methods like ion-exchange chromatography. polypeptide.com It can separate peptides that differ by just a single amino acid. thermofisher.com The purity of the final product is often confirmed by analytical RP-HPLC, with detection typically performed by UV spectrophotometry. researchgate.net

Table 2: Typical Conditions for RP-HPLC Purification of Peptides

ParameterDescriptionCommon Examples/Conditions
Stationary Phase (Column) The non-polar packed bed where separation occurs.C18 or C8 bonded silica particles; wide-pore (e.g., 300Å) for larger peptides/proteins, standard pore (e.g., 100Å) for smaller peptides. thermofisher.comhplc.eu
Mobile Phase A (Polar) The initial aqueous solvent.Deionized water with 0.1% Trifluoroacetic Acid (TFA). hplc.eubrieflands.com
Mobile Phase B (Organic Modifier) The non-polar solvent used for elution.Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA). hplc.eubrieflands.com
Elution Method The process of changing mobile phase composition to elute peptides.Linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% ACN over 30-60 minutes). uniupo.it
Flow Rate The speed at which the mobile phase moves through the column.Typically 1.0 mL/min for analytical columns (e.g., 4.6 mm i.d.). brieflands.com
Detection Method for monitoring the eluting peptide.UV absorbance at 214-220 nm (peptide backbone) or 275-280 nm (aromatic side chains). thermofisher.combrieflands.com

Structural Elucidation and Conformational Analysis of Cyclo Gly Dsip

Spectroscopic Characterization Techniques

The determination of the spatial arrangement of atoms in Cyclo(gly-dsip) relies heavily on advanced spectroscopic methods. These techniques provide crucial data on bond connectivity and through-space interactions, which are fundamental to constructing a three-dimensional model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Structure Determination

NMR spectroscopy stands as a primary tool for elucidating the solution-state structure of peptides like Cyclo(gly-dsip). By analyzing the interactions of atomic nuclei in a magnetic field, NMR can provide a wealth of information about the molecule's conformation.

A key study utilized ¹H NMR data to determine the spatial structure of Cyclo(gly-dsip) in a dimethyl sulfoxide (B87167) (DMSO) solvent. nih.gov The process involves the careful analysis of several NMR parameters. The chemical shifts of the protons provide initial clues about their local electronic environment. libretexts.orgnih.govpressbooks.pub Furthermore, Nuclear Overhauser Effect (NOE) data, which detects protons that are close to each other in space (typically within 5 Å), is critical for defining the peptide's fold. science.gov For Cyclo(gly-dsip), NOE data would reveal the proximity between different amino acid residues, which, due to the cyclic nature of the peptide, can be non-adjacent in the primary sequence. This information provides the necessary constraints for building a 3D model. While the specific ¹H NMR chemical shift values and a comprehensive list of NOE constraints for Cyclo(gly-dsip) are detailed in specialized scientific literature, the general approach relies on these foundational NMR experiments. nih.govnih.govresearchgate.net

Other Advanced Spectroscopic Methods (e.g., Circular Dichroism for Secondary Structure)

While specific studies employing Circular Dichroism (CD) on Cyclo(gly-dsip) are not prominently available in the reviewed scientific literature, CD spectroscopy is a powerful technique for examining the secondary structure of peptides. researchgate.net This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the ordered secondary structures within a peptide, such as α-helices, β-sheets, and turns. nih.govresearchgate.net

For a cyclic peptide like Cyclo(gly-dsip), CD spectroscopy could provide valuable insights into the presence and stability of any regular secondary structural elements, such as β-turns, which are common in cyclic peptides. biorxiv.org The resulting spectrum would offer a global assessment of the peptide's secondary structure in solution, complementing the detailed distance constraints obtained from NMR. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for translating raw spectroscopic data into a refined three-dimensional structure and for exploring the dynamic nature of molecules like Cyclo(gly-dsip).

Simulation of Three-Dimensional Spatial Structures

The spatial structure of Cyclo(gly-dsip) was determined through computer modeling that utilized the constraints derived from ¹H NMR data. nih.gov This computational approach involves generating a set of initial structures and then refining them to satisfy the experimental distance restraints. The result is a model that represents the most probable conformation of the peptide in solution.

The study conducted by Nekrasov and Mikhaleva in 1996 revealed a notable feature of Cyclo(gly-dsip)'s spatial structure in DMSO. nih.gov The resulting conformation is nearly planar, with one side of the molecule being formed by the side chains of the Asp5, Ser7, and Glu9 residues. The other part of the outer surface is formed by the side chain of the Trp1 residue. nih.gov This specific arrangement of hydrophilic and hydrophobic residues may be linked to the peptide's functional properties. nih.gov

Analysis of Conformational Dynamics and Energy Landscapes

The conformational landscape of a peptide describes the full range of shapes it can adopt and the energy associated with each. nih.govacs.orgnih.gov For cyclic peptides, this landscape is more restricted than for their linear counterparts due to the constraints of the cyclic backbone. nih.govbiorxiv.org

Computational simulations, such as molecular dynamics, can be used to explore the conformational dynamics of Cyclo(gly-dsip). biorxiv.orgnih.gov These simulations model the movement of atoms over time, providing a picture of the peptide's flexibility and the transitions between different low-energy conformations. The analysis of these simulations helps in understanding how stable the NMR-derived structure is and whether other significant conformations exist in equilibrium. The study of the energy landscape can reveal the barriers between different conformational states and how the solvent environment might influence the preferred shape of the peptide. acs.org

Comparative Structural Analysis: Cyclic vs. Linear DSIP and Analogs

The cyclization of a peptide can have profound effects on its structure and properties when compared to its linear form. Cyclization generally leads to a more rigid structure with a reduced conformational space. nih.govresearchgate.net This can result in higher receptor binding affinity due to a lower entropic penalty upon binding. biorxiv.org

In the case of DSIP, its linear form is believed to adopt a pseudo-cyclic conformation in aqueous solution. karger.com This folding is stabilized by interactions between the N-terminal Trp1 and C-terminal Glu9 side chains, as well as the formation of an ion pair between the terminal amino and carboxyl groups. karger.com

The structure of Cyclo(gly-dsip), as determined by computer modeling based on NMR data, is an explicitly cyclic and relatively planar conformation. nih.gov This contrasts with the more flexible, pseudo-cyclic nature of linear DSIP. The covalent linkage in Cyclo(gly-dsip) enforces a more defined and stable three-dimensional structure. This increased rigidity can influence its interaction with biological targets. It has been noted that a cyclic analog of DSIP was found to be more potent than the linear peptide itself, which may be a consequence of this pre-organized, receptor-active conformation.

The table below summarizes the key structural differences between linear DSIP and Cyclo(gly-dsip).

FeatureLinear DSIPCyclo(gly-dsip)
Backbone Linear nonapeptideCyclic decapeptide (with Gly bridge)
Conformation Adopts a pseudo-cyclic form in solution. karger.comDefined, relatively planar cyclic structure. nih.gov
Flexibility Higher degree of conformational flexibilityMore rigid and conformationally constrained
Key Stabilizing Interactions Intramolecular interactions between termini and side chains. karger.comCovalent cyclic backbone

Molecular and Cellular Mechanisms of Action Preclinical Investigations

Receptor and Target Interaction Profiles

Preclinical studies investigating DSIP and its analogs suggest a complex interaction profile with several key neurotransmitter receptor systems. These interactions are believed to underpin the diverse physiological activities reported for the peptide.

Adrenergic Receptor (Alpha-1) Modulation

Evidence suggests that DSIP interacts with the adrenergic system. Specifically, studies in rats indicate that DSIP may mediate some of its effects through alpha-1 (α1) adrenergic receptors. wikipedia.org The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine (B1679862), typically couple to the Gq heterotrimeric G protein. wikipedia.org This coupling initiates a signaling cascade by activating phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). wikipedia.org In the central nervous system, norepinephrine can decrease glutamatergic excitatory postsynaptic potentials through the activation of α1-receptors. wikipedia.org The activation of the α1A-adrenergic receptor subtype, in particular, has been shown to positively regulate the MAPK cascade. wikipedia.org The interaction of DSIP with α1-receptors may influence these downstream pathways, thereby modulating neuronal excitability and function. researchgate.net

Glutamatergic Receptor and GABAergic Receptor System Influences

The balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is fundamental for proper brain function. scielo.org.mx Research points to the involvement of DSIP in modulating both systems. Some studies suggest that the action of DSIP in the brain may be mediated by N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. wikipedia.org

Furthermore, there is increasing evidence of significant crosstalk between GABAergic and glutamatergic systems. nih.gov Metabotropic GABAB receptors, for instance, can influence the activity and signaling of glutamate receptors. nih.gov Conversely, NMDA receptor activity can regulate GABAB receptor expression and function. nih.gov Some reports indicate that DSIP's mechanisms may involve interactions with both GABA and glutamate receptors. dtic.mil The activation of α1-adrenergic receptors, a target of DSIP, has been shown to modulate both glutamate and GABA release, highlighting a complex interplay between these systems. mdpi.com

Table 1: Overview of DSIP Receptor System Interactions

Receptor System Interacting Receptor Subtype (putative) Potential Effect Reference
Adrenergic Alpha-1 (α1) Modulation of acetyltransferase activity; potential influence on MAPK cascade. wikipedia.orgwikipedia.org
Glutamatergic NMDA Receptor Mediation of central nervous system effects. wikipedia.org
GABAergic GABAA / GABAB General interaction and modulation of inhibitory transmission. nih.govdtic.mil

| Opioidergic | Mu (μ) and/or Delta (δ) | Augmentation of met-enkephalin (B1676343) binding; antinociceptive effects. | researchgate.netparticlepeptides.com |

Interaction with Opioid Receptors

DSIP and its analogs have been observed to interact with the opioid system. Research indicates that DSIP may produce antinociceptive effects by acting on opioid receptors at the supraspinal level. particlepeptides.com One proposed mechanism is the augmentation of met-enkephalin binding to opiate receptors. researchgate.net Although DSIP acts on opioid receptors, there is no indication that this interaction leads to dependence in the same way as classical opioid drugs. particlepeptides.com The interaction appears to be either direct or indirect, suggesting that DSIP plays a role in the central nervous system's endogenous pain regulation pathways. particlepeptides.com Opioid receptors, which include mu (μ), kappa (κ), and delta (δ) subtypes, are GPCRs that mediate the effects of endogenous peptides like endorphins and enkephalins. nih.gov

Identification of Putative Novel Binding Partners

The identification of novel binding partners for Cyclo(gly-dsip) remains an area for future investigation. While the primary interactions appear to be with established neurotransmitter systems, the full spectrum of its molecular targets is not completely understood. Research into other peptides has shown that they can interact with a variety of proteins and cellular components beyond classical receptors. For example, some peptides have been identified to bind calcium or interact with hub proteins involved in organizing large protein complexes. oregonstate.edumdpi.com However, specific novel binding partners for DSIP or its cyclic analogs have not yet been definitively identified in the literature.

Intracellular Signaling Pathway Modulation

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as signal transduction pathways. These pathways, such as the MAPK pathway, are crucial for translating extracellular signals into specific cellular responses. assaygenie.com

Involvement in Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes including proliferation, differentiation, and stress responses. assaygenie.comscienceopen.com These pathways typically consist of a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK. dovepress.com

A direct link between the receptor targets of DSIP and the MAPK pathway exists. The activation of α1-adrenergic receptors, a known target for DSIP, can positively regulate the MAPK cascade, including the conventional extracellular signal-regulated protein kinase (ERK1/2) pathway. wikipedia.orgwikipedia.org Activated PKC, a downstream effector of α1-receptor signaling, is also a well-known trigger for the MAPK cascade. mdpi.com Therefore, by modulating α1-adrenergic receptors, Cyclo(gly-dsip) could potentially influence MAPK signaling, thereby affecting a wide range of downstream cellular functions.

Table 2: Components of a Typical MAPK Signaling Cascade

Cascade Tier Description Examples Reference
MAPKKK Activated by stimuli (e.g., via G-protein coupled receptors), phosphorylates MAPKK. Raf, MEKK scienceopen.comdovepress.com
MAPKK Phosphorylates and activates MAPK. MEK1/2 mdpi.com

| MAPK | Phosphorylates various substrate proteins, including transcription factors in the nucleus, to elicit a cellular response. | ERK1/2, JNK, p38 | scienceopen.comdovepress.com |

Based on a comprehensive search of available scientific literature, there is a significant lack of specific preclinical data on the chemical compound Cyclo(gly-dsip) corresponding to the detailed outline requested. The majority of existing research focuses extensively on its linear counterpart, the Delta Sleep-Inducing Peptide (DSIP).

While a study on the spatial structure of Cyclo(gly-dsip) using computer modeling and NMR data exists, it does not provide information on the compound's molecular and cellular mechanisms of action as specified in the article outline. nih.gov

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure focusing solely on Cyclo(gly-dsip) due to the absence of published research on its specific effects regarding:

Regulation of N-Acetyltransferase or Monoamine Oxidase.

Influence on mitochondrial oxidative phosphorylation.

Regulation of antioxidant enzyme systems like Superoxide (B77818) Dismutase or Catalase.

Regulatory effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis.

Impact on Growth Hormone secretion pathways.

Information is, however, available for the parent peptide, DSIP, in these areas. For instance, preclinical studies on DSIP have shown that it can influence monoamine oxidase activity mdpi.commpg.dedoi.org, modulate the HPA axis by reducing stress-induced corticosterone (B1669441) secretion mdpi.commpg.denih.gov, impact the release of growth hormone mdpi.comcanadapeptide.com, and affect antioxidant enzyme systems. mpg.denih.gov Research has also demonstrated DSIP's ability to enhance the efficiency of mitochondrial oxidative phosphorylation in rat brain mitochondria. nih.gov

To fulfill the user's request, further research specifically investigating the molecular and cellular activities of the cyclic analog, Cyclo(gly-dsip), would be required. Without such dedicated studies, any article on this specific compound with the requested level of detail would be speculative.

Neurotransmitter and Neuropeptide System Regulation

Modulation of Central Nervous System Neurotransmitter Levels (e.g., Dopamine, Norepinephrine, Serotonin)

Based on a comprehensive review of available scientific literature, no specific preclinical investigations detailing the modulation of central nervous system neurotransmitter levels—specifically dopamine, norepinephrine, and serotonin (B10506)—by the compound Cyclo(gly-dsip) have been publicly documented. Research has extensively covered the linear parent peptide, Delta Sleep-Inducing Peptide (DSIP), and various other analogs, but data focusing solely on the neurochemical effects of the specific cyclic variant, Cyclo(gly-dsip), is not present in the reviewed sources.

Therefore, it is not possible to provide detailed research findings or data tables on the effects of Cyclo(gly-dsip) on these key neurotransmitters at this time. Further preclinical studies would be required to elucidate the specific molecular and cellular mechanisms of this particular compound within the central nervous system.

Preclinical Pharmacodynamics and Pharmacokinetics Non Human Biological Systems

Absorption and Distribution Studies

Direct studies on the blood-brain barrier (BBB) permeability of Cyclo(gly-dsip) are not extensively detailed in the available literature. However, significant research on its linear parent, DSIP, provides a basis for understanding the challenges and potential of its cyclic analog.

Research has shown that small amounts of the linear DSIP can cross the BBB in various animal models, including rats. nih.govsci-hub.se An improved radioimmunoassay was used to detect a significant increase in DSIP-like immunoreactivity in rat brain tissue following peripheral injection, indicating that some portion of the peptide crossed the BBB. nih.gov Further studies using an analog, [D-Ala3]-DSIP, which is more stable, resulted in much higher levels in brain tissue after intracarotid administration compared to DSIP, suggesting that a transport mechanism, rather than non-specific leakage, is involved. nih.gov The permeability of the BBB to a radioiodinated version of DSIP was also found to be modulated by physiological factors such as the diurnal rhythm in rats. nih.gov

Summary of Blood-Brain Barrier (BBB) Permeability Studies on DSIP and Analogs
CompoundAnimal ModelKey FindingReference
DSIPRatA significant increase in DSIP-like immunoreactivity was found in the brain after peripheral injection. nih.gov
[D-Ala3]-DSIPRatShowed much higher levels in brain tissue after intracarotid administration compared to DSIP. nih.gov
125I-N-Tyr-DSIPRatBBB permeability showed regular variation over a 24-hour cycle, influenced by lighting conditions. nih.gov
125I-N-Tyr-DSIPDogThe peptide crosses the BBB, with entry into the CSF correlating with protein binding and plasma half-time. dntb.gov.ua

Specific biodistribution studies for Cyclo(gly-dsip) are limited. However, the distribution of its linear precursor, DSIP, has been investigated. Following administration, DSIP-like immunoreactivity is not confined to the central nervous system but is also found in peripheral organs and plasma. bachem.com In rats, immunoactive DSIP shows diurnal changes in both brain and blood levels. nih.gov The widespread distribution of DSIP-like material suggests a broad range of potential physiological interactions. The cyclization in Cyclo(gly-dsip) is expected to significantly influence its biodistribution profile, primarily by altering its metabolic stability and interactions with cell membranes and transport proteins.

Investigation of Blood-Brain Barrier Permeability

Metabolic Stability and Biotransformation Pathways

A primary driver for the development of cyclic peptides is to overcome the rapid enzymatic degradation that linear peptides typically undergo in biological fluids.

Linear DSIP is known to be rapidly metabolized. Studies using Caco-2 cell monolayers, a model for intestinal absorption, showed that DSIP is quickly degraded, with only 8.2% remaining after a two-hour incubation period. This degradation is primarily attributed to the action of aminopeptidases. Research on other peptides, such as beta-casomorphins, has shown that dipeptidyl-peptidase IV is a key enzyme in their degradation, particularly cleaving dipeptides from the N-terminus. nih.gov

Cyclization provides a structural shield against such enzymatic attacks. Studies comparing linear peptides to their cyclic counterparts have demonstrated that cyclization significantly enhances stability in human serum and rat lysosomal preparations. nih.gov While disulfide or peptide bond cyclization resulted in improved but partial resistance, other forms of cyclization can provide complete stability against hydrolytic decomposition. nih.gov In lysosomal preparations, a cyclic primary structure was found to confer full protection against enzymatic hydrolysis. nih.gov Therefore, Cyclo(gly-dsip), by virtue of its cyclic structure, is predicted to have substantially greater metabolic stability than the native DSIP peptide, protecting it from rapid cleavage by exopeptidases like aminopeptidases.

Comparative Stability of Linear vs. Cyclic Peptides
Peptide StructureBiological MediumObservationReference
Linear Peptides (e.g., DSIP)Caco-2 cell monolayersRapidly metabolized, primarily by aminopeptidases.
Linear vs. Cyclic PeptidesHuman SerumCyclization enhanced stability against hydrolytic decomposition. nih.gov
Cyclic PeptidesRat Lysosomal PreparationsThe cyclic structure provided full protection against enzymatic hydrolysis. nih.gov

The metabolic pathway of linear DSIP leads to the formation of smaller peptide fragments and individual amino acids. The primary metabolites identified after incubation with Caco-2 cells were Tryptophan (Trp) as the major product and Tryptophan-Alanine (Trp-Ala) as a minor one, consistent with aminopeptidase (B13392206) activity at the N-terminus. Inhibition of these enzymes altered the metabolite profile, leading to the formation of other fragments.

For Cyclo(gly-dsip), the catabolic pathway is expected to be fundamentally different. The absence of a free N-terminus prevents degradation by aminopeptidases. Metabolism would necessitate an initial cleavage of a peptide bond within the cyclic structure by endopeptidases. This initial cleavage would produce a linear peptide, which could then be subject to further degradation. The specific endopeptidases involved and the resulting catabolic products for Cyclo(gly-dsip) have not been characterized in the literature. However, it is certain that the metabolite profile would differ significantly from that of linear DSIP, lacking the initial N-terminal fragments observed for the parent peptide.

Preclinical Biological Activity and Behavioral Paradigms Animal Models

Neurobiological System Effects

Cyclo(gly-dsip), a cyclic analog of the delta-sleep-inducing peptide (DSIP), has demonstrated a range of effects on the central nervous system in various animal models. Its structural modification, which makes it more lipophilic than its parent compound, allows for more ready passage across the blood-brain barrier. google.com This characteristic is believed to contribute to its observed neurobiological activities.

Modulatory Effects on Sleep-Wake Architecture and Electroencephalographic (EEG) Activity

Cyclo(gly-dsip) has been investigated for its influence on sleep patterns, a characteristic inherited from its parent peptide, DSIP. While DSIP itself has shown some ability to induce sleep, its effects are not always consistent and may not replicate the stages of natural sleep. google.com However, a notable and consistent finding is the promotion of delta wave activity on the electroencephalograph (EEG), a feature shared with many anesthetic agents. google.com This suggests a role in modulating deep sleep phases. rwacenter.com Studies on DSIP and its analogs, including Cyclo(gly-dsip), indicate that they can influence the sleep-wake cycle, potentially by interacting with various neurotransmitter systems. rwacenter.compaulinamedicalclinic.com

The phosphorylated analog of DSIP, p-DSIP, has been shown to improve sleep architecture in rats exposed to hypobaric hypoxia. doi.org This analog significantly increased total sleep time and decreased the total time spent awake. doi.org While this is not Cyclo(gly-dsip) specifically, it highlights the potential for DSIP analogs to modulate sleep.

Compound Animal Model Key Findings on Sleep/EEG
DSIP/AnalogsRabbits, Rats, MiceInduction of delta-wave activity on EEG. google.compaulinamedicalclinic.com
p-DSIPRats (Hypobaric Hypoxia)Increased total sleep time, decreased awake time. doi.org
Cyclo(gly-dsip)General (Implied)More readily crosses the blood-brain barrier, suggesting potential for enhanced central effects on sleep modulation. google.com

Influence on Stress Response and Adaptogenic Properties

DSIP and its analogs have been noted for their stress-protective and adaptogenic properties. mdpi.com They are believed to help in attenuating pathological metabolic disturbances caused by stress. nih.gov Research indicates that DSIP can increase resistance to emotional stress and decrease cardiovascular responses in stressful situations in rats. paulinamedicalclinic.com Furthermore, DSIP has been shown to inhibit the hypothalamic-pituitary-adrenal (HPA) axis during chronic stress, a key component of the body's stress response system. doi.org

In animal models, DSIP has been observed to restrict stress-induced alterations in mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels. particlepeptides.com This suggests a mechanism by which it could exert its stress-modulating effects. The ability of DSIP to normalize elevated cortisol levels and promote relaxation further underscores its potential adaptogenic properties. rwacenter.com

Neuroprotective Effects in Models of Ischemia and Oxidative Damage

Cyclo(gly-dsip) and its parent compound, DSIP, have demonstrated neuroprotective properties in preclinical studies. DSIP has been shown to reduce the overproduction of free radicals in the central nervous system induced by stress, thereby preventing neuronal death. mdpi.com In models of carotid artery occlusion in rats, DSIP was able to correct the impaired balance of brain neuromediators caused by hypoxia. mdpi.com

Furthermore, research on rats with cerebral ischemia has shown that a DSIP preparation called Deltaran led to a 100% survival rate compared to 62% in the control group, highlighting its significant neuroprotective potential in ischemic conditions. particlepeptides.com The neuroprotective effects are thought to stem from the peptide's ability to mitigate oxidative stress. upscalelivingmag.com Oxidative stress following events like intracerebral hemorrhage leads to secondary brain injury through lipid peroxidation, mitochondrial dysfunction, and DNA damage. frontiersin.org The antioxidant properties of DSIP may help to counteract these damaging processes. upscalelivingmag.com Studies have shown that DSIP can reduce the accumulation of lipid peroxidation products and stimulate the activity of antioxidant enzymes in rat tissues. mpg.de

Model Compound Observed Neuroprotective Effect
Stress-induced free radical productionDSIPReduction of free radical overproduction, prevention of neuronal death. mdpi.com
Carotid artery occlusion (Hypoxia)DSIPCorrection of impaired balance of brain neuromediators. mdpi.com
Cerebral IschemiaDeltaran (DSIP preparation)Increased survival rate in rats. particlepeptides.com
General Oxidative DamageDSIPReduction of lipid peroxidation products and stimulation of antioxidant enzymes. mpg.de

Mechanisms of Antinociceptive Action

DSIP and its analogs have been found to possess antinociceptive (pain-reducing) properties. wikipedia.org This effect is believed to be mediated through the opioid system. particlepeptides.com Studies in mice have shown that DSIP can produce a potent antinociceptive effect when administered directly into the central nervous system. wikipedia.org The mechanism may involve the enhancement of met-enkephalin (B1676343) binding to opiate receptors. researchgate.net

The antinociceptive action appears to occur at the supraspinal level, indicating that it acts within the brain to regulate pain perception. particlepeptides.com This is supported by findings that the effects can be blocked by opioid antagonists like naloxone. paulinamedicalclinic.com Another cyclic peptide, CycloAnt, which acts as a dual mu-opioid receptor (MOR) and delta-opioid receptor (DOR) ligand, has shown potent antinociception in animal models, further supporting the role of cyclic peptides in pain modulation via opioid pathways. mdpi.com

Anticonvulsant Properties in Experimental Epilepsy Models

Preclinical studies have indicated that DSIP possesses anticonvulsant properties. In a rat model of generalized seizures induced by lindane, DSIP was found to favorably modulate the seizures. serbiosoc.org.rs While it did not significantly affect seizure incidence or lethality, it did reduce the intensity of the seizures and prolong the time until seizure onset. serbiosoc.org.rs Furthermore, EEG analysis revealed a significant decrease in the number of lindane-induced ictal periods in DSIP-treated animals. serbiosoc.org.rs

In another study on rats with metaphit-induced epilepsy, DSIP acted as an anticonvulsant, significantly decreasing both the incidence and duration of the fits. wikipedia.org These findings suggest a potential therapeutic role for DSIP and its analogs in the management of epilepsy. wikipedia.org DSIP has also been shown to potentiate the action of the anticonvulsant drug Valproate in a model of audiogenic seizures in rats. mdpi.com

Epilepsy Model Compound Observed Anticonvulsant Effects
Lindane-induced generalized seizuresDSIPReduced seizure intensity, prolonged seizure latency, decreased number of EEG ictal periods. serbiosoc.org.rs
Metaphit-induced epilepsyDSIPSignificantly decreased incidence and duration of fits. wikipedia.org
Audiogenic seizuresDSIPPotentiated the action of the anticonvulsant drug Valproate. mdpi.com

Cognitive Function Modulation (e.g., Memory Consolidation, Learning)

The influence of Cyclo(gly-dsip) and related peptides on cognitive function is an area of ongoing investigation. The phosphorylated analog of DSIP, p-DSIP, has been shown to restore spatial memory in rats subjected to high-altitude conditions, which are known to impair cognitive function. doi.org This improvement in memory was associated with the restoration of sleep architecture and the expression of p-CREB in the hippocampus, a key molecule involved in memory formation. doi.org

Another cyclic dipeptide, Cyclo(Pro-Gly), has demonstrated antiamnesic effects and is considered a memory-facilitating substance. medchemexpress.com While not Cyclo(gly-dsip), these findings with structurally related cyclic peptides suggest that this class of compounds may have a modulatory role in cognitive processes. The potential of DSIP and its analogs to mitigate age-related cognitive decline is also being explored, possibly through their antioxidant and neuroprotective actions. upscalelivingmag.com

Immunomodulatory Investigations in Preclinical Systems

Preclinical studies suggest that Delta Sleep-Inducing Peptide (DSIP) and its analogs can modulate the immune system. Research indicates that DSIP affects the neuroimmune system and may influence cellular immune and inflammatory responses. dtic.milmpg.de While direct studies on Cyclo(gly-dsip) are limited, investigations into the parent peptide and related compounds provide insight into potential immunomodulatory activities.

In one notable study, long-term administration of a DSIP-containing preparation, Deltaran, to female SHR mice was shown to have a significant impact on genetic stability in somatic cells. The treatment led to a noteworthy decrease in the frequency of chromosome aberrations in bone marrow cells, suggesting a protective effect on cellular integrity, which is a crucial aspect of immune system health. mpg.de

Table 1: Effect of DSIP-Containing Preparation (Deltaran) on Chromosome Aberrations in Mice This table summarizes the observed changes in chromosomal abnormalities in bone marrow cells of mice following treatment.

ParameterControl Group (Saline)Treated Group (Deltaran)Percentage DecreaseCitation
Frequency of Chromosome AberrationsNot specifiedNot specified22.6% mpg.de

These findings, while pertaining to a DSIP preparation, suggest that the peptide family, including cyclic derivatives like Cyclo(gly-dsip), may possess capabilities to influence fundamental cellular processes relevant to immune function and aging. mpg.de

Endocrine System Modulation (Beyond HPA Axis)

The endocrine-modulating properties of DSIP have been observed in various preclinical models, with effects extending beyond the hypothalamic-pituitary-adrenal (HPA) axis. Studies show that DSIP can act as a regulatory oligopeptide, influencing the secretion of several key hormones. mpg.demdpi.com It has been demonstrated to stimulate the secretion of luteinizing hormone (LH), which plays a critical role in reproduction, and to prompt the release of somatoliberin (growth hormone-releasing hormone) and somatotropin (growth hormone). mdpi.com

Furthermore, DSIP appears to interact with other hormonal pathways, such as by inhibiting somatostatin, a protein that itself inhibits the release of growth hormone. particlepeptides.com In animal models, long-term treatment with a DSIP preparation was observed to slow the age-related decline of estrous function in mice, indicating an influence on the reproductive endocrine axis. mpg.de These findings point to DSIP and its analogs as potential regulators of a broad range of endocrine functions. mdpi.comparticlepeptides.com

Table 2: Reported Endocrine Modulation by DSIP in Preclinical Models (Non-HPA Axis) This table outlines the observed effects of DSIP on various hormonal systems, excluding the HPA axis.

Hormone/System AffectedObserved EffectAnimal ModelCitation
Luteinizing Hormone (LH)Stimulated secretionNot specified mdpi.com
Somatoliberin (GHRH)Stimulated releaseNot specified mdpi.com
Somatotropin (GH)Stimulated releaseNot specified mdpi.com
SomatostatinInhibitedNot specified particlepeptides.com
Estrous FunctionSlowed age-related declineMice mpg.de

Other Systemic Preclinical Investigations (e.g., Cardiovascular Regulation, Anti-inflammatory Activity)

Beyond its effects on the immune and endocrine systems, preclinical research has identified other significant systemic activities of DSIP and its analogs, particularly in cardiovascular regulation and anti-inflammatory processes.

Cardiovascular Regulation DSIP has been shown to modify cardiovascular parameters such as heart rate and blood pressure. mpg.de It has also been investigated for its potential to normalize myocardial contractility. particlepeptides.com Research using a structural analog of DSIP, peptide KND, in a rat model of acute myocardial infarction demonstrated significant cardioprotective effects. Intranasal administration of KND during the reperfusion phase following ischemia resulted in a substantial reduction in the size of the infarcted area compared to controls. researchgate.net

Table 3: Cardioprotective Effects of a DSIP Analog (KND) in a Rat Model of Myocardial Infarction This table shows the comparative results of infarct size in rats treated with a DSIP analog versus a saline control.

Treatment GroupMean Infarct Area (%)Animal ModelCitation
Saline (Control)42.1 ± 9.2%SD Rats researchgate.net
KND (DSIP Analog)19.1 ± 7.3%SD Rats researchgate.net

Anti-inflammatory Activity The anti-inflammatory potential of this class of peptides is an area of active investigation. dtic.mil DSIP has been noted to exert inhibitory effects on the production of free radicals and to stimulate the activity of antioxidant enzymes, which are key mechanisms for mitigating inflammatory damage. mpg.de

While direct, detailed anti-inflammatory studies on Cyclo(gly-dsip) are not extensively documented, research on other cyclic dipeptides, such as Cyclo-Gly-Pro (CGP), provides a valuable model for the potential mechanisms. In mouse models of inflammation, CGP demonstrated significant anti-inflammatory and antinociceptive effects. It was shown to reduce paw edema induced by various inflammatory agents and to decrease the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration in inflamed tissue. nih.gov

Table 4: Anti-inflammatory Effects of a Related Cyclic Dipeptide (Cyclo-Gly-Pro) in Mice This table summarizes the observed anti-inflammatory activities of Cyclo-Gly-Pro in various preclinical paradigms, illustrating a potential mode of action for similar compounds.

Inflammatory ModelMeasured ParameterEffect of Cyclo-Gly-ProAnimal ModelCitation
Carrageenan-induced HyperalgesiaHyperalgesic responseAttenuatedMice nih.gov
Carrageenan-induced InflammationMyeloperoxidase (MPO) activityReducedMice nih.gov
Carrageenan-induced EdemaPaw edemaReducedMice nih.gov
Compound 48/80-induced EdemaPaw edemaReducedMice nih.gov
Serotonin-induced EdemaPaw edemaReducedMice nih.gov
Prostaglandin E2-induced EdemaPaw edemaReducedMice nih.gov

These findings collectively suggest that DSIP and its cyclic analogs like Cyclo(gly-dsip) are pleiotropic molecules with a range of biological activities that warrant further investigation for their therapeutic potential. mpg.denih.gov

Structure Activity Relationship Sar Studies of Cyclo Gly Dsip and Analogs

Influence of Cyclization on Bioactivity and Potency

The cyclization of peptides is a well-established strategy to overcome the limitations of their linear counterparts, such as poor metabolic stability and low bioavailability. By constraining the peptide's conformational freedom, cyclization can lock the molecule into a bioactive shape, improve binding affinity to target receptors, and increase resistance to enzymatic degradation. mdpi.com

The synthesis of Cyclo(gly-dsip), where the N- and C-termini of the original DSIP sequence are connected by a glycine (B1666218) (Gly) bridge, was predicated on the hypothesis that the native DSIP molecule adopts a folded, pseudo-cyclic structure to exert its biological effects. sci.am Research has shown that this structural modification can lead to significant advantages. Compared to linear peptides, cyclic analogs often exhibit enhanced stability and, in some cases, greater potency. mdpi.comnih.gov For instance, one study reported that a cyclized analog of DSIP was more potent than the native peptide itself.

Investigations into Cyclo(gly-dsip) have confirmed the importance of this cyclic structure. When tested on identified neurons of the snail, Cyclo(gly-dsip) was found to be as biologically active as DSIP, supporting the premise that a folded conformation is integral to its mechanism of action. sci.am This demonstrates that cyclization is a viable strategy for maintaining, and potentially enhancing, the biological functions of DSIP while likely improving its pharmacokinetic profile.

Peptide Structure Key Rationale for Design/Activity Reported Outcome
DSIPLinearNative peptide sequence. wikipedia.orgBiologically active but susceptible to degradation. science.gov
Cyclo(gly-dsip)CyclicDesigned to mimic the hypothesized folded structure of DSIP and enhance stability. sci.amRetains the full biological activity of DSIP in certain systems. sci.am

Role of Specific Amino Acid Residues and Side Chains in Biological Response

The biological activity of Cyclo(gly-dsip) is intrinsically linked to the specific amino acid residues of the original DSIP sequence. Structure-activity relationship (SAR) studies on various DSIP analogs have provided critical insights into the functional importance of individual residues.

The N-terminal Tryptophan (Trp¹) residue has been identified as particularly crucial. Modifications to this part of the peptide have been shown to considerably affect the antimetastatic action of DSIP derivatives, indicating that conformational factors related to the N-terminus are essential for this specific biological response. researchgate.net Further studies involving the synthesis of eleven DSIP analogs with variations in positions 1, 2, and 6 revealed that some of these modified peptides were more effective as antiepileptic agents than the parent DSIP. researchgate.net

The specific arrangement of side chains in the three-dimensional structure of Cyclo(gly-dsip) is believed to be directly associated with its function. In a dimethyl sulfoxide (B87167) (DMSO) solvent, the molecule adopts a conformation where the side chains of Aspartic acid (Asp⁵), Serine (Ser⁷), and Glutamic acid (Glu⁹) form one face of the molecule, while the side chain of Tryptophan (Trp¹) constitutes another part of the external surface. nih.gov This spatial segregation of charged/polar and aromatic side chains is likely a key determinant for receptor interaction and subsequent biological signaling.

Residue/Region Position(s) Observed Importance in SAR Studies Reference
N-terminal Tryptophan1Crucial for antimetastatic activity. researchgate.net Forms a distinct part of the molecular surface. nih.gov researchgate.netnih.gov
Alanine2Modifications at this position, along with positions 1 and 6, influenced antiepileptic activity. researchgate.net
Alanine6Modifications at this position, along with positions 1 and 2, influenced antiepileptic activity. researchgate.net
Aspartic Acid, Serine, Glutamic Acid5, 7, 9Side chains cluster to form one face of the cyclic molecule, likely for receptor interaction. nih.gov nih.gov

Conformational Requirements for Receptor Binding and Functional Outcomes

The functional efficacy of a peptide is highly dependent on its three-dimensional structure. The rationale behind creating Cyclo(gly-dsip) was to stabilize the active conformation that linear DSIP is presumed to adopt. sci.am Research has validated this approach, showing that conformational factors, more so than simply enhanced enzymatic resistance, are essential for the biological responses attributed to DSIP and its analogs. researchgate.net

Computer modeling based on nuclear magnetic resonance (NMR) data has been instrumental in elucidating the spatial structure of Cyclo(gly-dsip). These studies revealed that the molecule adopts an almost planar conformation in DMSO. nih.gov A significant feature of this structure is the distinct orientation of its side chains: the hydrophilic side chains of Asp⁵, Ser⁷, and Glu⁹ are positioned on one side of the planar ring, while the aromatic side chain of Trp¹ is on the other. nih.gov This amphipathic arrangement is a common feature in bioactive peptides that interact with cell membranes or receptors, suggesting this specific conformation is a prerequisite for the functional outcomes of Cyclo(gly-dsip). The conformational motility of such cyclic systems is influenced by the relative arrangement of the amide groups and the size of the ring. nih.gov

Rational Design Strategies for Novel Analogs and Peptidomimetics

The development of Cyclo(gly-dsip) is a prime example of rational drug design, a process that leverages structural and functional knowledge to create improved therapeutic agents. chemrxiv.org The goal is to design novel analogs and peptidomimetics with enhanced properties, such as greater metabolic stability, improved bioavailability, and higher receptor affinity and selectivity. nih.gov Several strategies are employed in this field.

Backbone Cyclization: This is a primary strategy for enhancing peptide stability and mimicking a bioactive conformation. mdpi.com The creation of Cyclo(gly-dsip) from linear DSIP is a direct application of this approach, aiming to pre-organize the peptide into its active shape. sci.am

Amino Acid Substitution: Systematically replacing specific amino acids can identify key residues responsible for activity and can lead to analogs with improved potency or altered function. researchgate.net For example, substituting residues at positions 2 and 6 in DSIP led to analogs with different antimetastatic properties. researchgate.net

Peptidomimetics: This advanced strategy involves creating molecules that mimic the structure and function of peptides but use non-peptide backbones or unnatural amino acids. frontiersin.org This approach can overcome the inherent limitations of peptides, such as susceptibility to proteolysis. Techniques include incorporating non-natural amino acids or modifying the peptide backbone, for example, through N-methylation or the creation of peptoids. frontiersin.org

Computational and Structural Analysis: The use of computer simulations and spectroscopic methods like NMR is crucial for understanding the 3D structure of peptides like Cyclo(gly-dsip). nih.gov This structural information provides a foundation for the rational design of new molecules with desired properties. chemrxiv.org

These design strategies are not mutually exclusive and are often used in combination to optimize lead compounds for therapeutic development.

Design Strategy Description Application Example/Rationale
Backbone CyclizationConnecting the N- and C-termini to create a cyclic structure.Synthesis of Cyclo(gly-dsip) to increase stability and lock in the active conformation. sci.am
Amino Acid SubstitutionReplacing one or more amino acids in the sequence.Creating DSIP analogs with changes at positions 1, 2, and 6 to probe for enhanced antiepileptic activity. researchgate.net
PeptidomimeticsUsing non-peptide scaffolds or unnatural amino acids to mimic peptide function.Developing molecules with improved drug-like properties, such as resistance to enzymatic degradation. frontiersin.org
Computational ModelingUsing computer simulations to predict and analyze molecular structures.Determining the 3D conformation of Cyclo(gly-dsip) to understand how it interacts with biological targets. nih.gov

Analytical Method Development for Cyclo Gly Dsip Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation, purification, and quantification of cyclic peptides like Cyclo(gly-dsip) from complex biological mixtures. contractlaboratory.comresearchgate.net The choice of the stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu

Various detection modalities can be coupled with HPLC for the quantification of Cyclo(gly-dsip). UV detection is common, typically performed at a wavelength of around 214-220 nm, which is characteristic of the peptide bond. For peptides containing aromatic amino acids, such as the tryptophan residue in DSIP and its analogs, detection at 280 nm is also possible. Fluorescence detection can offer higher sensitivity if the peptide is naturally fluorescent or has been derivatized with a fluorescent tag.

The development of an HPLC method involves optimizing several parameters to achieve good resolution, sensitivity, and analysis time. These parameters include the column type, mobile phase composition and gradient, flow rate, and column temperature.

Table 1: Example HPLC Parameters for Cyclic Peptide Analysis

Parameter Condition
Column C18, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C

This table presents typical starting conditions for the HPLC analysis of cyclic peptides, which would be optimized for the specific analysis of Cyclo(gly-dsip).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This technique combines the superior separation capabilities of liquid chromatography with the mass analysis capabilities of a mass spectrometer, making it a powerful tool for quantifying low-abundance peptides in complex biological matrices like plasma, serum, and brain homogenate. nih.govnih.gov

The development of an LC-MS/MS method for Cyclo(gly-dsip) would involve optimizing the chromatographic conditions to ensure the peptide is well-separated from other matrix components and delivered efficiently to the mass spectrometer. The mass spectrometer settings are then fine-tuned for the specific peptide. This includes selecting the appropriate ionization source, typically electrospray ionization (ESI), and optimizing the parameters for the detection of the precursor ion (the molecular ion of Cyclo(gly-dsip)) and its product ions, which are generated by fragmentation in the collision cell.

A significant advantage of LC-MS/MS is its high specificity, achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This allows for accurate quantification even in the presence of co-eluting substances. For small, hydrophilic peptides, derivatization with a reagent like Marfey's reagent can be employed to improve chromatographic retention and ionization efficiency. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Cyclotide Quantification in Plasma

Parameter Value
Chromatography
Column HyPurity C18, 50 × 4.6 mm, 3 µm
Mobile Phase Gradient of acetonitrile in water with 0.1% formic acid
Flow Rate 0.5 mL/min
Mass Spectrometry
Ionization Mode ESI Positive
Monitored Transition Specific m/z for precursor and product ions
Limit of Quantification 2 ng/mL in plasma
Linearity Range 2-10,000 ng/mL

Data in this table is based on a validated method for the cyclotide kalata B1 and is representative of the performance achievable for similar cyclic peptides. nih.gov

Development of Immunochemical Assays (e.g., Radioimmunoassay, ELISA) for Detection

Immunochemical assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer high-throughput and sensitive detection of peptides in biological fluids. These methods rely on the specific binding of an antibody to the target antigen, in this case, Cyclo(gly-dsip).

The development of an immunochemical assay first requires the production of antibodies that can specifically recognize Cyclo(gly-dsip). This can be challenging due to the small size of the peptide, which may necessitate conjugation to a larger carrier protein to elicit a robust immune response.

A Radioimmunoassay (RIA) for DSIP-like material has been developed, which could be adapted for Cyclo(gly-dsip). nih.gov This assay involves the use of a radiolabeled peptide (tracer) that competes with the unlabeled peptide in the sample for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the peptide in the sample. An improved RIA for DSIP has been used to study its permeability across the blood-brain barrier. nih.gov

An Enzyme-Linked Immunosorbent Assay (ELISA) is another common format. A competitive ELISA for human DSIP is commercially available for quantitative measurement in serum, plasma, and other biological fluids. abbexa.com In this format, Cyclo(gly-dsip) in a sample would compete with a labeled version of the peptide for binding to antibodies coated on a microplate. The signal generated by the enzyme-linked label is inversely proportional to the amount of Cyclo(gly-dsip) in the sample.

Table 3: Characteristics of a Competitive ELISA for DSIP

Parameter Description
Assay Type Competitive Enzyme-Linked Immunosorbent Assay
Sample Types Serum, plasma, cerebrospinal fluid, other biological fluids
Detection Principle Competitive inhibition reaction between biotin-labeled and unlabeled peptide for antibody binding sites.
Detection Method Colorimetric, measured at 450 nm
Cross-Reactivity No significant cross-reactivity with analogues observed

This table is based on a commercially available kit for the linear peptide DSIP and illustrates the principles that would apply to an assay for Cyclo(gly-dsip). abbexa.com

Q & A

Basic: What experimental approaches are recommended to confirm the structural conformation of Cyclo(gly-dsip)?

Answer:
To determine Cyclo(gly-dsip)'s structural conformation, employ a combination of spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, NOESY) to analyze proton-proton coupling and spatial proximity, identifying cyclic peptide bonds and side-chain interactions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns, distinguishing Cyclo(gly-dsip) from linear analogs .
  • Computational Modeling: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to validate cyclic geometry .
    Key Consideration: Ensure solvent selection (e.g., DMSO-d6) does not induce conformational artifacts .

Basic: How can researchers design a robust synthesis protocol for Cyclo(gly-dsip) under varying pH conditions?

Answer:
A methodologically sound synthesis protocol should include:

  • pH-Dependent Stability Tests: Use circular dichroism (CD) spectroscopy to monitor structural integrity across pH 4–9, identifying optimal conditions for cyclization .
  • Kinetic Analysis: Track reaction progress via HPLC at intervals (e.g., 0, 6, 12, 24 hours) to determine cyclization efficiency and side-product formation .
  • Purification Validation: Employ reverse-phase HPLC with mass-triggered fraction collection to isolate Cyclo(gly-dsip) from unreacted precursors .
    Data Standardization: Replicate experiments ≥3 times to ensure reproducibility .

Advanced: How should researchers address contradictions in reported stability profiles of Cyclo(gly-dsip) in biological matrices?

Answer:
Discrepancies often arise from methodological variability. Mitigate these by:

  • Controlled Variable Isolation: Compare studies using identical matrices (e.g., plasma vs. CSF) and storage temperatures (-80°C vs. -20°C) to isolate degradation factors .
  • Statistical Meta-Analysis: Apply mixed-effects models to aggregated data from published studies, weighting results by sample size and methodological rigor .
  • Replicate Under Standardized Conditions: Design a cross-lab validation study with predefined protocols for matrix preparation, LC-MS parameters, and degradation thresholds .

Advanced: What in vitro models are most suitable for elucidating Cyclo(gly-dsip)’s mechanism of action in neurological pathways?

Answer:
Prioritize models that mimic human pathophysiology:

  • Primary Neuronal Cultures: Use rat cortical neurons to assess neuroprotective effects against glutamate-induced excitotoxicity. Measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fura-2) .
  • Blood-Brain Barrier (BBB) Penetration Assays: Employ co-cultures of endothelial cells and astrocytes to quantify Cyclo(gly-dsip) permeability using LC-MS/MS .
  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes in neuroinflammatory pathways (e.g., NF-κB, JAK-STAT) .
    Critical Step: Normalize data to housekeeping genes (e.g., GAPDH) and include vehicle controls to exclude assay artifacts .

Basic: What analytical techniques are optimal for quantifying Cyclo(gly-dsip) in complex biological samples?

Answer:

  • LC-MS/MS with Isotopic Labeling: Use deuterated Cyclo(gly-dsip) as an internal standard to correct for matrix effects and ionization variability .
  • Calibration Curve Validation: Ensure linearity (R² >0.99) across expected concentration ranges (e.g., 1–1000 ng/mL) and include QC samples at low, mid, and high concentrations .
  • Limit of Detection (LOD): Determine via signal-to-noise ratios (S/N ≥3) and confirm with spiked blank matrices .

Advanced: How can researchers resolve reproducibility issues in Cyclo(gly-dsip)’s neuroprotective effects across different cell lines?

Answer:

  • Cell Line Authentication: Verify species origin (e.g., human SH-SY5Y vs. murine Neuro-2a) and passage number to exclude genetic drift .
  • Standardized Assay Conditions: Control for oxygen tension (e.g., 5% O₂ for primary cells), serum concentration, and dosing intervals .
  • Data Normalization: Express results as fold-change relative to baseline (untreated cells) rather than absolute values .
    Contradiction Analysis: Use Bland-Altman plots to quantify inter-experimental variability and identify outlier datasets .

Basic: What criteria define a well-formulated research question for studying Cyclo(gly-dsip)’s pharmacokinetics?

Answer:
Apply the FINER framework :

  • Feasible: "How does hepatic CYP3A4 activity influence Cyclo(gly-dsip) clearance in murine models?" (Avoid overly broad questions like "What affects Cyclo(gly-dsip) metabolism?")
  • Novel: Investigate underexplored pathways (e.g., renal excretion vs. hepatic metabolism).
  • Ethical: Use in silico simulations (e.g., PBPK modeling) before in vivo trials .

Advanced: What strategies validate Cyclo(gly-dsip)’s target engagement in proposed signaling pathways?

Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) between Cyclo(gly-dsip) and putative receptors (e.g., NMDA subunits) .
  • Knockout/RNAi Models: Silence candidate targets (e.g., BDNF) and assess loss of Cyclo(gly-dsip) efficacy .
  • Thermal Proteome Profiling (TPP): Identify proteins with shifted melting temperatures upon Cyclo(gly-dsip) treatment, indicating direct interaction .

Basic: How should researchers document and archive Cyclo(gly-dsip) data for peer review?

Answer:

  • Structured Reporting: Follow IMRaD (Introduction, Methods, Results, and Discussion) with raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
  • Metadata Annotation: Include instrument parameters (e.g., LC gradient, column type), software versions, and statistical tests applied .
  • Repositories: Deposit datasets in public platforms (e.g., Zenodo, ChEMBL) with persistent identifiers (DOIs) .

Advanced: What computational tools can predict Cyclo(gly-dsip)’s interactions with off-target proteins?

Answer:

  • Molecular Docking (AutoDock Vina): Screen against human proteome databases (e.g., PDB) to rank potential off-targets by binding energy .
  • Machine Learning (DeepChem): Train models on known cyclic peptide-protein interactions to forecast novel targets .
  • Validation: Confirm predictions with SPR or cellular thermal shift assays (CETSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.